Product packaging for Benzene, 1,3-cyclohexadienyl-(Cat. No.:CAS No. 15619-32-6)

Benzene, 1,3-cyclohexadienyl-

Cat. No.: B100918
CAS No.: 15619-32-6
M. Wt: 156.22 g/mol
InChI Key: WABIKPGZJAHEHK-UHFFFAOYSA-N
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Description

Contextualizing Benzene (B151609), 1,3-cyclohexadienyl- within Aromatic and Cyclic Diene Chemistry

Benzene, 1,3-cyclohexadienyl-, also known by its IUPAC name 1-phenyl-1,3-cyclohexadiene, is a compound that uniquely embodies characteristics of both aromatic and cyclic diene systems. nih.gov Its structure features a phenyl group (an aromatic moiety) attached to a 1,3-cyclohexadiene (B119728) ring (a cyclic, conjugated diene). This arrangement creates a molecule with distinct reactive sites, where the phenyl group's aromatic stability contrasts with the diene's propensity for cycloaddition and other addition reactions. nih.gov

The 1,3-cyclohexadiene system is a classic conjugated diene, well-known for participating in pericyclic reactions, most notably the Diels-Alder reaction, to form six-membered rings. acs.orgwikipedia.org The presence of the phenyl substituent on the diene framework influences the electronic properties and steric accessibility of the diene, thereby modulating its reactivity in such transformations. nih.gov The synthesis of phenyl-substituted cyclohexadienes can be achieved through various methods, including the thermal valence isomerization of conjugated 1-phenyl-1,3,5-hexatrienes, which proceeds via an electrocyclic reaction. oregonstate.edu Other approaches involve transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and olefins or the oxidative deamination of precursor molecules. acs.orgscispace.com

The physical and chemical properties of this compound are a direct consequence of its hybrid structure.

Physicochemical Properties of Benzene, 1,3-cyclohexadienyl-
PropertyValueSource
Molecular FormulaC₁₂H₁₂ nih.gov
Molar Mass156.22 g/mol nih.gov
IUPAC Namecyclohexa-1,3-dien-1-ylbenzene nih.gov
CAS Number113443-21-3 nih.gov
XLogP33.3 nih.gov

Delineation of the Cyclohexadienyl Radical as a Key Intermediate in Chemical Transformations

The study of the cyclohexadienyl framework is dominated by the chemistry of the cyclohexadienyl radical . This species is not typically a stable, isolable product but rather a highly reactive intermediate that plays a decisive role in a wide array of chemical reactions. nih.govspectrabase.com It is formed by the addition of a radical species, often a hydrogen atom, to a benzene ring or by the removal of a hydrogen atom from a cyclohexadiene molecule. researchgate.net The resulting radical has a delocalized π-system, with the unpaired electron distributed across the cyclohexadienyl ring, which imparts a significant resonance stabilization energy. chemicalbook.com

The cyclohexadienyl radical is a central intermediate in the Birch reduction, where the single-electron transfer to a benzene ring generates a radical anion, which is then protonated to form the cyclohexadienyl radical. researchgate.net This radical intermediate is a cornerstone of dearomatization reactions, which convert flat, aromatic compounds into three-dimensional structures, a transformation of immense value in synthetic chemistry. researchgate.net For instance, modern palladium-catalyzed dearomatization methods can proceed through a radical pathway involving the generation of a cyclohexadienyl radical, which then combines with a palladium(I) species to form a reactive cyclohexadienyl-Pd(II) intermediate. researchgate.netacs.org

The reactivity of the cyclohexadienyl radical is multifaceted, influenced by substituents, reaction conditions, and the nature of other reactants. spectrabase.com It can undergo several types of subsequent reactions that determine the final product distribution.

Common Reactions of the Cyclohexadienyl Radical
Reaction TypeDescriptionExample Context
Hydrogen AbstractionThe radical abstracts a hydrogen atom from another molecule to form a stable product.-
AdditionThe radical adds to another molecule, such as an olefin, initiating further reactions like polymerization. nih.govPolymer Synthesis
DisproportionationTwo radicals react, with one being oxidized (to benzene) and the other reduced (to cyclohexadiene). chemicalbook.comGas-phase radical chemistry
Combination (Dimerization)Two radicals combine to form a larger C₁₂ molecule. chemicalbook.comGas-phase radical chemistry
Thermal DissociationAt higher temperatures, the radical can fragment, typically yielding a benzene molecule and a hydrogen atom. acs.orgchemicalbook.comPyrolysis studies

Overview of Academic Research Trajectories related to the Cyclohexadienyl Framework

Academic research into the cyclohexadienyl framework has evolved significantly over the decades. Initial studies, dating back to the mid-20th century, focused on understanding the fundamental properties of the cyclohexadienyl radical. Kinetic studies in the gas phase meticulously characterized its thermal decomposition and mutual interaction reactions, determining rate constants and activation energies for disproportionation and combination. acs.orgchemicalbook.com Concurrently, spectroscopic techniques were crucial for its detection and structural elucidation. Electron Spin Resonance (ESR) spectroscopy provided detailed information about the spin density distribution within the radical, confirming its delocalized nature. scispace.comrsc.org Electronic absorption spectroscopy identified its characteristic absorption bands in the UV and visible regions. orgsyn.org

More recent research has shifted towards harnessing the unique reactivity of the cyclohexadienyl motif for applications in advanced organic synthesis. The development of dearomatization reactions has become a major research trajectory, providing pathways to convert abundant aromatic feedstocks into complex, three-dimensional molecules that are valuable targets for pharmaceuticals and materials science. researchgate.net Researchers have devised innovative strategies to generate cyclohexadienyl intermediates under mild conditions, often using photoredox or transition-metal catalysis, and to control their subsequent reactions with high chemo-, regio-, and diastereoselectivity. researchgate.netacs.org Furthermore, silylated and other functionalized cyclohexadienes have been developed as radical transfer agents, serving as stable precursors for generating other radical species under neutral conditions, highlighting the versatility of this structural unit as a tool in modern synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12 B100918 Benzene, 1,3-cyclohexadienyl- CAS No. 15619-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15619-32-6

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

cyclohexa-1,3-dien-1-ylbenzene

InChI

InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-9H,6,10H2

InChI Key

WABIKPGZJAHEHK-UHFFFAOYSA-N

SMILES

C1CC(=CC=C1)C2=CC=CC=C2

Canonical SMILES

C1CC(=CC=C1)C2=CC=CC=C2

Synonyms

1,3-Cyclohexadien-1-ylbenzene

Origin of Product

United States

Benzene, 1,3 Cyclohexadienyl 1 Phenyl 1,3 Cyclohexadiene : Synthetic Methodologies and Reactivity Profiles

Advanced Synthetic Routes to 1-Phenyl-1,3-cyclohexadiene

The construction of the 1-phenyl-1,3-cyclohexadiene scaffold can be achieved through several strategic approaches, ranging from the derivatization of aromatic precursors to the construction of the cyclohexadiene ring via cycloaddition reactions.

Catalytic Hydrogenation Strategies for Benzene (B151609) Derivatization

The partial hydrogenation of benzene and its derivatives presents a formidable challenge due to the thermodynamic stability of the aromatic ring. However, recent advancements in catalysis have enabled the selective reduction of benzene to produce cyclohexadiene isomers. While the direct synthesis of 1-phenyl-1,3-cyclohexadiene via this method is not extensively documented, related research on benzene hydrogenation provides valuable insights.

For instance, the use of bimetallic Ru@Pt nanoparticles in an ionic liquid has shown unprecedented selectivity for the formation of 1,3-cyclohexadiene (B119728) from benzene under mild conditions (60°C, 6 bar of H2). ufrgs.brworktribe.com This system achieved a 21% selectivity at a 5% benzene conversion, a significant improvement over monometallic catalysts. ufrgs.br The success of this method lies in the synergistic effects of the bimetallic catalyst and the biphasic reaction conditions, which are believed to operate far from thermodynamic equilibrium. ufrgs.brworktribe.com

The general principle of arene hydrogenation often yields cis-isomers as the predominant products from multisubstituted arenes. nih.gov This stereochemical outcome arises from the uninterrupted coordination of the catalyst to one face of the aromatic ring during the hydrogenation process. nih.gov While these strategies have been primarily focused on producing unsubstituted or alkyl-substituted cyclohexadienes, they lay the groundwork for potential future applications in the synthesis of phenyl-substituted analogs.

Diels-Alder Cycloaddition Approaches for Cyclohexadiene Scaffold Construction

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, offers a versatile approach to constructing the cyclohexadiene core. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile. wikipedia.org While the direct synthesis of 1-phenyl-1,3-cyclohexadiene via a standard Diels-Alder reaction is less common, variations and related strategies are employed to build the necessary framework.

One relevant approach involves the thermal electrocyclization of 1-phenyl-1,3,5-hexatriene derivatives. This reaction proceeds through a 6π-electron system to form the corresponding 5-phenyl-1,3-cyclohexadiene. oregonstate.edu The synthesis of the precursor, 1-phenyl-1,3,5-hexatriene, is crucial and has been achieved through modified synthetic schemes to accommodate the sensitivity of the intermediates to polymerization. oregonstate.edu

Furthermore, organocatalytic Diels-Alder reactions have emerged as a powerful strategy. For example, chiral secondary amines can catalyze the reaction between α,β-unsaturated aldehydes and dienes by forming an activated iminium ion, which then undergoes cycloaddition. caltech.edu Although not directly applied to the synthesis of 1-phenyl-1,3-cyclohexadiene in the provided context, this methodology's ability to construct substituted cyclohexene (B86901) rings with high stereocontrol highlights its potential. caltech.edu

Other Established and Novel Synthetic Pathways

Beyond catalytic hydrogenation and traditional Diels-Alder reactions, other synthetic methodologies have been developed for accessing cyclohexadiene structures, some of which could be adapted for the synthesis of 1-phenyl-1,3-cyclohexadiene.

One established method for preparing 1,3-cyclohexadiene involves the double dehydrobromination of 1,2-dibromocyclohexane. orgsyn.orgwikipedia.org This elimination reaction provides a straightforward route to the unsubstituted diene. The synthesis of 1-phenyl-1,3-cyclohexadiene could potentially be achieved from a suitably substituted precursor, such as 1-phenyl-1,2-dibromocyclohexane.

More novel approaches include metathesis reactions. A one-step metathesis condensation reaction using a ruthenium-based Grubbs catalyst has been patented for the production of 1,3-cyclohexadiene from a non-conjugated diene (like 1,5-cyclooctadiene) and 1,3-butadiene (B125203). google.com This method's adaptability for creating substituted cyclohexadienes could make it a viable route to 1-phenyl-1,3-cyclohexadiene.

Additionally, the isomerization of 1,4-cyclohexadiene (B1204751) derivatives can yield the more stable 1,3-conjugated isomer. researchgate.net The synthesis of a 1-phenyl-1,4-cyclohexadiene precursor, followed by an isomerization step, could therefore be a plausible synthetic strategy.

Chemical Transformations and Reaction Mechanisms of 1-Phenyl-1,3-cyclohexadiene

The reactivity of 1-phenyl-1,3-cyclohexadiene is dominated by the conjugated diene system, making it a valuable participant in various catalytic processes and a key intermediate in organic synthesis.

Participation in Catalytic Processes

The conjugated diene moiety of 1-phenyl-1,3-cyclohexadiene makes it an excellent ligand for transition metals. It can form stable complexes with metals like iron and ruthenium. For example, cyclohexadiene reacts with iron pentacarbonyl under photochemical conditions to form a tricarbonyl iron complex. nih.gov This complexation can modulate the reactivity of the diene and enable further transformations.

The hydrogenation of 1,3-cyclohexadiene and its derivatives is a well-studied catalytic process. Palladium nanoparticles have been shown to effectively catalyze the hydrogenation of 1,3-cyclohexadiene to cyclohexene with high selectivity. researchgate.net The reaction conditions, including temperature and the nature of the catalyst support, can influence the activity and selectivity of the process. researchgate.net Rhodium complexes have also been used for the catalytic hydrogenation of 1,3-cyclohexadiene in ionic liquids, with the reaction rate being influenced by the properties of the solvent. nih.gov

Role as an Intermediate in Organic Synthesis

1-Phenyl-1,3-cyclohexadiene serves as a versatile intermediate in the synthesis of more complex molecules, primarily through reactions that target the conjugated diene system.

The Diels-Alder reaction is a cornerstone of its application in synthesis. Acting as the diene component, 1-phenyl-1,3-cyclohexadiene can react with various dienophiles to construct bicyclic and polycyclic frameworks. orgsyn.org This is a powerful strategy for building molecular complexity in a single step.

The phenyl-substituted cyclohexadiene ring can also undergo aromatization reactions. For instance, phenyl-substituted cyclohexadienals can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield multi-substituted aromatic aldehydes. nih.gov This transformation highlights the role of the cyclohexadiene as a precursor to aromatic systems.

Furthermore, the photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a classic example of a pericyclic reaction. acs.orgirb.hr This isomerization process involves excited electronic states and provides a route to acyclic conjugated trienes. acs.org The presence of a phenyl substituent on the cyclohexadiene ring would be expected to influence the photochemistry and the properties of the resulting hexatriene.

Finally, derivatives of 1-phenyl-cyclohexadienes have been explored as radical precursors. For example, esters derived from 1-phenylcyclohexa-2,5-diene-1-carboxylic acid can generate specific radicals upon homolytic cleavage, with the driving force being the restoration of aromaticity to the ring. acs.org This strategy has been used in radical cyclization reactions to form complex cyclic ethers. acs.org

Polymerization Behavior of 1,3-Cyclohexadienyl Derivatives

The polymerization of 1,3-cyclohexadiene (CHD) and its derivatives, including 1-Phenyl-1,3-cyclohexadiene, has been a subject of significant research interest. These monomers can be polymerized through various mechanisms, including anionic, cationic, and coordination polymerization, yielding materials with unique thermal and structural properties. The resulting polymers are noted for their high glass transition temperatures (Tg), which makes them distinct within the polydiene family. mdpi.com

The polymerization of 1,3-cyclohexadiene can proceed via two main pathways: 1,2-addition and 1,4-addition. The choice of catalyst system plays a crucial role in determining the microstructure of the resulting polymer. For instance, anionic polymerization initiated with alkyllithium/amine systems can be tailored to favor either microstructure. acs.org When n-butyllithium is used with N,N,N',N'-tetramethylethylenediamine (TMEDA), a high content of 1,2-units is observed in the polymer chain. acs.org Conversely, using alkyllithium alone or with 1,4-diazabicyclo octane (B31449) results in a polymer rich in 1,4-units. acs.org

Coordination catalysts also demonstrate high control over the polymerization process. The copolymerization of styrene (B11656) and 1,3-cyclohexadiene using a specific titanium catalyst (Ti-8) activated by methylaluminoxane (B55162) (MAO) yielded a copolymer with approximately 40% 1,2-addition and 60% 1,4-addition. mdpi.com Cationic half-sandwich fluorenyl rare-earth metal alkyl catalysts have been used for the 1,4-specific copolymerization of 1,3-cyclohexadiene with isoprene (B109036) and their terpolymerization with styrene. rsc.org

The thermal properties of these polymers are a key characteristic. Poly(1,3-cyclohexadiene) prepared with a titanium-based catalyst showed a glass transition temperature (Tg) of 78 °C. mdpi.com When copolymerized with styrene, the resulting PS-co-poly(1,3-CHD) exhibited an even higher Tg of 103 °C, indicating enhanced thermal stability. mdpi.com The presence of a single Tg supports the formation of a true random copolymer. mdpi.com

Research into renewable sources for these monomers is also underway. A two-step process involving the metathesis of plant oils to 1,4-cyclohexadiene, followed by isomerization to 1,3-cyclohexadiene, has been developed. researchgate.netgoogle.com This renewable 1,3-CHD was then successfully polymerized using a Nickel(II)acetylacetonate/methaluminoxane catalyst system. researchgate.netgoogle.com

Research Findings on 1,3-Cyclohexadiene Polymerization

Catalyst SystemMonomersKey FindingsPolymer PropertiesReference
n-BuLi/TMEDA1,3-CyclohexadieneProduces "living" polymer with narrow molecular weight distribution. Rate and yield increase with TMEDA ratio.High content of 1,2-units. acs.org
Ti-8/MAOStyrene, 1,3-CyclohexadieneSuccessful copolymerization.Tg = 103 °C; Microstructure: ~40% 1,2-addition, ~60% 1,4-addition. mdpi.com
Ni(acac)₂/MAORenewable 1,3-CyclohexadienePolymerization achieved via a two-step sequence (isomerization then polymerization) and a one-step cascade reaction.- researchgate.netgoogle.com
Cationic half-sandwich fluorenyl rare-earth metal alkyl catalysts1,3-Cyclohexadiene, Isoprene, StyreneAchieved 1,4-specific copolymerization of CHD and isoprene, and terpolymerization with styrene.Resulting copolymers could be completely epoxidized by mCPBA. rsc.org

While much of the detailed research has focused on the parent 1,3-cyclohexadiene, the principles extend to its derivatives. For example, radical polymerization of 1,3-cyclohexadiene derivatives can produce highly crystalline polymers. However, steric hindrance from substituents, such as a methyl group, can reduce chain mobility and limit the achievable molecular weight. The polymerization of phenyl-substituted dienes, which are structurally related, has also been explored extensively, often showing high regio- and stereoselectivity depending on the chosen catalyst. acs.orgacs.orgrsc.org

The Cyclohexadienyl Radical C C6h7 : Generation, Electronic Structure, and Kinetic Studies

Mechanistic Pathways for Cyclohexadienyl Radical Formation

The generation of the cyclohexadienyl radical can be achieved through several distinct mechanistic pathways. These include the addition of a hydrogen atom to benzene (B151609) and its derivatives, the abstraction of a hydrogen atom from cyclohexadienes, and single electron transfer processes in aromatic systems.

Hydrogen Atom Abstraction from Cyclohexadienes and Related Precursors

The cyclohexadienyl radical can also be formed by the abstraction of a hydrogen atom from a cyclohexadiene molecule. numberanalytics.com This method is often used in kinetic studies of the radical. For instance, in the gas phase, Cl atoms can be reacted with 1,4-cyclohexadiene (B1204751) to produce c-C6H7 radicals. researchgate.net Similarly, the thermal decomposition of the allyl ester of cyclohexa-1,4-diene 3-carboxylic acid yields equal numbers of allyl and cyclohexadienyl radicals. rsc.org

Furthermore, model complexes of the enzyme galactose oxidase, containing Cu(II)- and Zn(II)-phenoxyl radicals, can efficiently abstract a hydrogen atom from 1,4-cyclohexadiene to produce benzene and the corresponding phenoxyl radical. nih.gov This process highlights the facility of hydrogen atom abstraction from cyclohexadiene to form the stabilized cyclohexadienyl radical.

Single Electron Transfer (SET) Mechanisms in Aromatic Systems

Single electron transfer (SET) represents another important pathway for the generation of cyclohexadienyl radicals. In the Birch reduction, for example, the transfer of a single electron to a benzene ring forms a benzene radical anion. jove.com This highly basic species then abstracts a proton from an alcohol to yield a cyclohexadienyl radical. jove.com A subsequent electron transfer and protonation then lead to the final 1,4-cyclohexadiene product. jove.com

Electrochemical methods can also be employed to initiate SET. A cathodic cross-coupling reaction of aryl halides with arenes proceeds via a SET mechanism from the cathode to the aryl halide, initiating a radical chain reaction. nih.gov Photochemical strategies can also leverage SET. The photochemistry of electron donor-acceptor (EDA) complexes, formed between an electron acceptor substrate and a donor molecule, can be used to generate radicals. nih.gov Visible-light excitation of the EDA complex triggers an intramolecular SET, leading to a radical ion pair that can then evolve to form the desired radical species. nih.gov

Theoretical and Spectroscopic Elucidation of Cyclohexadienyl Radical Electronic Structure

The electronic structure of the cyclohexadienyl radical (c-C₆H₇) has been a subject of extensive investigation, employing both theoretical calculations and spectroscopic techniques to unravel its unique characteristics. These studies have provided deep insights into its geometry, spin distribution, and the interactions between the unpaired electron and the magnetic nuclei within the molecule.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in modeling the properties of the cyclohexadienyl radical. researchgate.netaip.org These computational approaches allow for the prediction of the radical's equilibrium structure, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data. aip.org

High-level quantum-chemical studies, including explicitly correlated coupled cluster theory (RCCSD(T)-F12x) and double-hybrid density functional methods like B2PLYP, have been employed to establish an accurate equilibrium structure. aip.org The electronic ground state of the cyclohexadienyl radical is determined to have a C₂ᵥ symmetry. aip.org DFT calculations, such as those at the B3LYP level, have been used to estimate bond strengths and reaction energies, for instance, in the reversible addition of oxygen to the radical. acs.org The choice of the theoretical method and basis set is critical, as it significantly affects the accuracy of predicted properties like hyperfine coupling constants. stfc.ac.uknmi3.eu While methods like the unrestricted Hartree-Fock (UHF) approximation have been used, they often yield poor results for spin-dependent properties unless a spin projection is performed. aip.org

The distribution of the unpaired electron's spin density within the cyclohexadienyl radical is a key feature of its electronic structure. Theoretical calculations using valence-bond and molecular-orbital approximations have been performed to determine these spin densities. aip.org The results from these calculations are generally in reasonable agreement with values derived from experimental electron spin resonance (ESR) spectra. aip.org

Ab initio calculations have shown that projected unrestricted Hartree-Fock methods can be a useful tool for studying spin density distributions in hydrocarbon radicals like cyclohexadienyl, even with contracted Gaussian basis sets. aip.org A notable finding is that simpler basis sets, like the minimal STO-3G, can sometimes provide better results than more complex ones due to a systematic cancellation of errors. aip.org DFT calculations have also been used to understand how substituents affect reactivity and selectivity by influencing the stability and spin density of the resulting cyclohexadienyl radical intermediate. beilstein-journals.org For instance, in carboxylated cyclohexadienyl radicals, proton hyperfine data suggest a 13% loss in spin density on the ring in the pentacarboxylate derivative. aip.orgaip.orgnii.ac.jp

A significant application of quantum chemical calculations is the prediction of hyperfine coupling constants (hfcc), which are directly comparable to experimental values from ESR spectroscopy. aip.org Ab initio methods have been used to calculate the isotropic hfcc for the protons in the cyclohexadienyl radical. researchgate.netacs.org Taking single excitations from a restricted open-shell Hartree-Fock configuration (CIS), the calculated value for the methylenic protons can be determined. researchgate.net However, these methods sometimes struggle to provide quantitative accuracy, particularly for the methylene (B1212753) hydrogen coupling, which is often underestimated even when accounting for electron correlation. acs.org

DFT methods are widely used to compute hfcc values for the cyclohexadienyl radical and its isotopomers, such as the muoniated cyclohexadienyl radical (C₆H₆Mu). stfc.ac.ukmdpi.com These calculations are sensitive to the chosen functional and basis set. stfc.ac.uknmi3.eu For example, comparisons of various functionals (like B3LYP) with different basis sets (such as EPR-III) have been made to find the best agreement with experimental data. stfc.ac.uknmi3.eu It's recognized that accounting for zero-point vibrational effects is crucial for achieving high accuracy, especially when comparing isotopes like hydrogen and muonium. mdpi.com Solvent effects on hfcc have also been modeled using polarizable continuum models and by including explicit solvent molecules in supermolecular complexes, showing that environmental factors can cause measurable changes in the hyperfine couplings. researchgate.netnih.gov

Electron Spin Resonance (ESR) / Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the primary experimental technique for studying the cyclohexadienyl radical and its derivatives. bruker.com As the only method that directly detects unpaired electrons, EPR provides detailed information about the radical's electronic structure, the identity of paramagnetic species, and their environment. bruker.com The ESR spectrum of the cyclohexadienyl radical, first observed during the irradiation of liquid 1,4-cyclohexadiene, reveals hyperfine interactions with seven protons, indicating a planar, conjugated π-radical structure. researchgate.netosti.gov

The ESR spectrum of a radical is characterized by its g-factor and the hyperfine coupling constants, which arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei. aip.orgucl.ac.uk For the cyclohexadienyl radical, the spectrum's complex multiplet structure is a direct result of the hyperfine interactions with its protons. rsc.org Analysis of these spectra allows for the assignment of specific coupling constants to each proton position (ortho, meta, para, and methylene). researchgate.net

In some cases, the spectra exhibit more lines than predicted by first-order theory; these additional features can be explained by extending the analysis to the second order in the coupling constants. researchgate.net The interpretation of these hyperfine interactions provides a map of the spin density distribution across the molecule. ucl.ac.uk For example, the large coupling constant observed for the methylene hydrogens was a subject of early interest, with interpretations pointing to mechanisms like hyperconjugation. acs.org

ESR/EPR spectroscopy has been extensively used to characterize a variety of substituted cyclohexadienyl radicals. The introduction of substituents alters the electronic structure, which is reflected in the ESR parameters.

Hydroxycyclohexadienyl Radicals: The adducts of hydroxyl radicals with various aromatic compounds have been studied using ESR. rsc.orglsu.eduacs.org Ab initio studies have compared the cyclohexadienyl and hydroxycyclohexadienyl radicals, finding that while the geometry change upon hydroxy substitution is small, it leads to a significant drop in the methylene hydrogen hyperfine coupling. acs.orgacs.org This change is attributed to a disruption of the electronic structure through altered delocalization, spin polarization, and electron correlation. acs.org In carboxylated hydroxycyclohexadienyl radicals, substitution can produce pronounced and complex effects, indicating a strong interaction between the hydroxyl and carboxyl groups. aip.org

Carboxylated Cyclohexadienyl Radicals: The in-situ radiolysis-ESR method has been employed to determine the g-factors and proton hyperfine constants for numerous carboxylated cyclohexadienyl and hydroxycyclohexadienyl radicals. aip.orgaip.orgnii.ac.jp It was found that the g-factors increase as the total spin density on the substituted positions increases. aip.orgaip.orgnii.ac.jp For highly charged radicals, the ESR spectra are intense enough to observe signals from ¹³C at natural abundance. aip.orgaip.orgnii.ac.jp This has enabled the determination of complete sets of ¹³C hyperfine data for radicals such as the 1,3,5-tricarboxylate and pentacarboxylate derivatives, allowing for definitive assignment of ¹³C hyperfine constants to specific carboxyl groups and ring carbons. aip.orgnii.ac.jp

Reaction Kinetics and Pathways of Cyclohexadienyl Radicals

The cyclohexadienyl radical (c-C₆H₇•) is a key resonant-stabilized intermediate in a wide array of chemical processes, from atmospheric chemistry to combustion and organic synthesis. researchgate.netmit.edu Its reactivity is governed by its electronic structure, particularly the delocalized π-system that influences its interactions with other species. numberanalytics.com Understanding the kinetics and mechanisms of its various reaction pathways is crucial for controlling chemical transformations involving aromatic compounds. rsc.org The primary reactions of the cyclohexadienyl radical include radical-radical interactions, addition reactions, and oxidation. numberanalytics.comrsc.org

Radical-Radical Interactions

In environments with a significant concentration of radicals, the fate of the cyclohexadienyl radical is often determined by bimolecular interactions with itself or other radical species. rsc.org These interactions, which include disproportionation and dimerization (combination), are typically fast processes. rsc.org The balance between these pathways can be influenced by factors such as temperature and the nature of other radicals present in the system. rsc.orgrsc.org

One of the characteristic decay pathways for cyclohexadienyl radicals is through mutual interaction, where two radicals react with each other in a disproportionation reaction. This process involves the transfer of a hydrogen atom from one radical to the other, resulting in the formation of a stable aromatic molecule (benzene) and a cyclohexadiene isomer. rsc.org Studies have shown that the self-reaction of two cyclohexadienyl radicals yields benzene along with both 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene. rsc.org

In the gas phase at temperatures between 63 and 101°C, the disproportionation process accounts for approximately 31% of the total consumption of cyclohexadienyl radicals through mutual interaction. The specific product distribution for this pathway is:

Benzene (C₆H₆) + 1,3-Cyclohexadiene (cyclo-C₆H₈-1,3): ~11%

Benzene (C₆H₆) + 1,4-Cyclohexadiene (cyclo-C₆H₈-1,4): ~20% rsc.org

This pathway represents a critical route for aromatization, where the unstable radical is converted back to a highly stable aromatic ring. rsc.org Disproportionation can also occur between a cyclohexadienyl radical and another type of radical, such as an alkyl radical, which also leads to the formation of benzene. rsc.orgcdnsciencepub.com The propensity for disproportionation versus combination with alkyl radicals increases with the degree of substitution at the α-carbon of the alkyl radical. rsc.org

The primary alternative to disproportionation in radical-radical interactions is combination, or dimerization, where two cyclohexadienyl radicals form a covalent bond, yielding C₁₂H₁₄ isomers. rsc.org This process is often a significant, and sometimes dominant, side reaction. harvard.edu Kinetic studies have demonstrated that at temperatures below 100°C, the mutual interaction of cyclohexadienyl radicals leads to dimer formation in about 69% of cases. rsc.org

Dimerization is particularly prevalent when other, more productive reaction pathways, such as oxidation or hydrogen abstraction, are slow. harvard.edu The formation of dimers can be undesirable in synthetic applications where a specific functionalized aromatic product is the target. d-nb.info The stability of these dimers is temperature-dependent; at higher temperatures (e.g., above 123°C), they can undergo thermal dissociation, regenerating the cyclohexadienyl radicals. rsc.org In some systems, the dimerization can be reversible or lead to more complex structures. acs.orgrsc.org The competition between dimerization and other reactions like oxidation is a key kinetic consideration. From a kinetic standpoint, cyclohexadienyl radicals are often transient and prone to dimerization. nih.gov

Addition Reactions of Cyclohexadienyl Radicals

The cyclohexadienyl radical can undergo addition reactions, also known as combination reactions, with other radical species. numberanalytics.com This is a fundamental process where the unpaired electron of the cyclohexadienyl radical forms a new sigma bond with another radical. The products of these reactions are substituted cyclohexadienes.

A well-studied example is the cross-interaction with small alkyl radicals (R•) such as methyl, ethyl, sec-propyl, and tert-butyl radicals. rsc.org The reaction pattern involves the formation of various substituted diene isomers. For instance, the interaction with a methyl radical yields products of combination at different positions on the ring. rsc.orgrsc.org The pattern of combination is largely determined by the properties of the cyclohexadienyl radical itself, with a preference for addition at the para position, which is attributed to the highest spin density at that site. rsc.org

The general scheme for the addition of an alkyl radical R• to a cyclohexadienyl radical is: c-C₆H₇• + R• → R-C₆H₇ (substituted cyclohexadiene isomers) rsc.org

These addition reactions are often in competition with disproportionation pathways. rsc.org The cyclohexadienyl radical can also add to other molecules, initiating polymerization or leading to the formation of more complex structures, making it a versatile intermediate in organic synthesis. numberanalytics.com

Oxidation Reactions of Cyclohexadienyl Radicals

The oxidation of the cyclohexadienyl radical is a fundamentally important process in diverse fields such as atmospheric chemistry, where it is involved in the atmospheric formation of benzene, and in combustion, where it may be a precursor to soot and polyaromatic hydrocarbons (PAHs). researchgate.netmit.edu The reaction of c-C₆H₇• with oxidizing agents, particularly molecular oxygen, is a critical step that often determines the final product distribution. rsc.org

Oxidation can proceed through different mechanisms, including the formation of a peroxy radical intermediate or direct hydrogen abstraction to yield benzene. researchgate.netrsc.org In biological systems, enzymes known as cyclohexadienyl dehydratases can facilitate the conversion of cyclohexadienyl-like intermediates into aromatic products. mit.edu

The reaction of the cyclohexadienyl radical with molecular oxygen (O₂) is of major significance and has been studied under various conditions. acs.orgrsc.org This reaction can proceed via two main channels:

Association: The radical adds to O₂ to form a cyclohexadienylperoxy radical (c-C₆H₇OO•). researchgate.netrsc.org

H-abstraction: O₂ abstracts a hydrogen atom to form benzene and a hydroperoxyl radical (HO₂•). researchgate.netrsc.org

In contrast, studies in nonpolar liquid solvents show that the reaction is much faster and leads to the rapid, reversible formation of the cyclohexadienylperoxy radical. acs.org In the presence of oxygen, the decay of the cyclohexadienyl radical is accelerated by an order of magnitude compared to its decay in an oxygen-free environment. acs.org The rate constant for the reaction in cyclohexane (B81311) at room temperature (298 K) is approximately 1.2 ± 0.4 × 10⁹ M⁻¹ s⁻¹. acs.org The resulting peroxy radical can then undergo further reactions, such as eliminating a hydroperoxyl radical to form phenols or rearranging to form bicyclic intermediates that lead to ring-cleavage products. nih.govnih.gov

The table below summarizes key kinetic data for the reaction of the cyclohexadienyl radical with molecular oxygen.

PhaseSolvent/ConditionsTemperature (K)Rate Constant (k)Dominant PathwayReference
Gas1 atm pressure302–456(1.4 ± 0.26) × 10⁻¹³ exp[−(300 ± 74)/T] cm³ molecule⁻¹ s⁻¹H-abstraction researchgate.netrsc.org
Gas1 atm pressure H₂298(4.0 ± 2.0) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹Not specified rsc.org
LiquidCyclohexane2981.2 ± 0.4 × 10⁹ M⁻¹ s⁻¹Association (Peroxy radical formation) acs.org
LiquidAqueousNot specified~4 × 10⁸ M⁻¹ s⁻¹Association (Peroxy radical formation) nih.gov

Kinetics and Thermodynamics of Oxidation Processes

The reactions of hydrocarbon radicals with molecular oxygen are of fundamental importance in fields ranging from atmospheric chemistry to combustion science. acs.org The oxidation of the cyclohexadienyl radical is a key process, with kinetics that have been the subject of detailed study. The reaction with oxygen is rapid and reversible, and under certain conditions, it is considered to be diffusion-limited. acs.org

In the gas phase, the reaction of cyclohexadienyl radicals with O2 is a crucial step in the oxidation of aromatic compounds. Studies on the OH and NO2 initiated oxidation of cyclohexa-1,3-diene have shown that the subsequent reaction of the formed cyclohexadienyl radical (C6H7) with O2 can lead to the formation of benzene. nih.gov The rate constant for the reaction of the cyclohexadienyl radical with molecular oxygen has been measured in various environments. In cyclohexane solvent at room temperature (298 K), the rate constant is reported as 1.2 ± 0.4 × 10⁹ M⁻¹ s⁻¹. acs.org In the gas phase at 10 Torr N2 buffer and room temperature, the rate coefficient was determined to be (5.4±0.7)×10⁻¹⁴ cm³molecule⁻¹s⁻¹. researchgate.net

The oxidation process is not limited to reaction with O2. The cyclohexadienyl radical also reacts readily with nitrogen dioxide (NO2). nih.gov The relative rate coefficient for the reaction with NO2 compared to O2 (k(C6H7 + NO2)/k(C6H7 +O2)) has been determined to be (1.8 ± 0.5) x 10⁵, indicating a much faster reaction with NO2. nih.gov

Interactive Table: Kinetic Data for Cyclohexadienyl Radical Oxidation

ReactantRate Constant/CoefficientConditionsReference
O₂1.2 ± 0.4 × 10⁹ M⁻¹ s⁻¹Cyclohexane, 298 K acs.org
O₂(5.4±0.7)×10⁻¹⁴ cm³molecule⁻¹s⁻¹Gas phase, 10 Torr N₂, Room Temp. researchgate.net
NO₂k(C6H7+NO₂)/k(C6H7+O₂) = (1.8±0.5)x10⁵Gas phase, 296 K, 700 Torr nih.gov

Thermal Dissociation and Aromatization Pathways

The thermal stability of the cyclohexadienyl radical is limited, and at elevated temperatures, it undergoes dissociation to form benzene, a process central to the formation of aromatic compounds in combustion. rsc.orgresearchgate.net This unimolecular dissociation involves the elimination of a hydrogen atom. rsc.org

cyclo-C₆H₇• → C₆H₆ + H•

This reaction pathway is a significant contributor to the production of benzene from C6 cyclic hydrocarbons under combustion-relevant conditions. researchgate.net The activation energy for this thermal dissociation has been estimated to be 31 kcal/mole. rsc.org The enthalpy of formation of the cyclohexadienyl radical itself is estimated at 44 kcal/mole, with a stabilization energy of 25 kcal/mole, which accounts for its unusual reaction patterns compared to other radicals. rsc.org The incipient cyclohexadienyl radical can either lose a hydrogen atom to produce benzene by surmounting an energy barrier of 26.7 kcal/mol or react with O₂ to form HO₂ and benzene. kaust.edu.sa

Interactive Table: Thermodynamic Data for Cyclohexadienyl Radical

PropertyValueUnitReference
Enthalpy of Formation (ΔHf°)44kcal/mole rsc.org
Stabilization Energy25kcal/mole rsc.org
Activation Energy (Ea) for Dissociation31kcal/mole rsc.org
C₆H₆-H Dissociation Energy (D₀)85.7 (± ~2)kJ/mol researchgate.net

Reactions with Other Radical Species and Molecules (e.g., NO2)

The delocalized singly occupied molecular orbital (SOMO) of the cyclohexadienyl radical makes it susceptible to reactions with other radical species and molecules. numberanalytics.com Below 100°C in the gas phase, the primary consumption pathway for cyclohexadienyl radicals is through mutual interaction (radical-radical coupling). rsc.org This self-reaction leads to a mixture of products, including benzene, 1,3-cyclohexadiene, 1,4-cyclohexadiene, and C12H14 isomers. rsc.org

2 cyclo-C₆H₇• → C₆H₆ + cyclo-C₆H₈ (1,3- and 1,4-isomers) + C₁₂H₁₄ isomers rsc.org

The interaction between the cyclohexadienyl radical and the allyl radical has also been studied, resulting in both combination and disproportionation products. rsc.org

As mentioned previously, the reaction with nitrogen dioxide (NO₂) is particularly rapid. nih.gov Studies of the NO₂-initiated oxidation of cyclohexa-1,3-diene show that the C₆H₇ radical reacts with NO₂ to partially form benzene, with a branching ratio of (27 ± 7)%. nih.gov An upper limit has also been established for the reaction of the cyclohexadienyl radical with nitric oxide (NO). nih.gov

Metal-Mediated Transformations Involving Cyclohexadienyl Intermediates

The reactivity of the cyclohexadienyl moiety can be harnessed and directed through the use of transition metals, enabling the synthesis of complex molecular architectures. escholarship.orgresearchgate.net Anionic cyclohexadienyl chromium tricarbonyl complexes, for instance, can react with electrophiles. uwindsor.ca Depending on the conditions, this can lead to a dearomatization reaction, yielding a cyclohexadiene derivative, or oxidation can release a substituted arene. uwindsor.ca

More recently, palladium catalysis has been shown to mediate transformations involving cyclohexadienyl intermediates. researchgate.netnih.gov A novel approach combines a radical pathway with a two-electron pathway at room temperature for the dearomative 3D transformation of nonactivated phenyl rings. nih.gov In this process, a versatile cyclohexadienyl Pd(II) species is proposed to be generated from the combination of a cyclohexadienyl radical and a Pd(I) species. researchgate.netnih.gov This intermediate can then undergo various chemoselective, regioselective, and diastereoselective conversions. researchgate.net For example, the reaction of 2,5-cyclohexadienyl-substituted aryl or vinylic iodides with various nucleophiles, catalyzed by palladium, is believed to proceed through oxidative addition, intramolecular insertion to form a bicyclic intermediate, and then migration of palladium to form a π-allylpalladium intermediate, which is structurally related to a cyclohexadienyl complex, before nucleophilic displacement. acs.org

Advanced Spectroscopic Characterization of Cyclohexadienyl Radicals and Derivatives

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates. In this method, a pump pulse (often a laser flash or a pulse of high-energy electrons) initiates a chemical reaction, and a subsequent probe pulse monitors the changes in absorption of the sample as a function of time and wavelength. This allows for the direct observation of transient species like the cyclohexadienyl radical.

Ultraviolet-Visible (UV-Vis) Absorption Spectra

The cyclohexadienyl radical (C₆H₇•) and its derivatives exhibit characteristic strong and broad absorption bands in the ultraviolet region of the electromagnetic spectrum. The position and intensity of these absorption maxima are sensitive to the substitution pattern on the cyclohexadienyl ring.

The UV spectrum of the unsubstituted cyclohexadienyl radical shows an intense absorption peak around 302 nm. escholarship.org In aqueous solutions, the hydroxycyclohexadienyl radical ((OH)C₆H₆•), formed from the reaction of hydroxyl radicals with benzene (B151609), displays a strong, broad absorption with a maximum at 313 nm. mdpi.com The molar extinction coefficient for the hydroxycyclohexadienyl radical at this wavelength has been estimated to be approximately 3500 M⁻¹cm⁻¹. mdpi.com

Substituents on the aromatic ring can cause shifts in the absorption maximum. For instance, the transient absorption spectrum of the radical formed from toluene (B28343) in a deaerated aqueous solution shows a maximum at 317 nm. mdpi.com The table below summarizes the UV absorption maxima for various cyclohexadienyl-type radicals.

Radical SpeciesAbsorption Maximum (λmax)Solvent/EnvironmentReference
Cyclohexadienyl radical (C₆H₇•)302 nmGas Phase escholarship.org
Hydroxycyclohexadienyl radical ((OH)C₆H₆•)313 nmAqueous Solution mdpi.comrsc.org
Methylcyclohexadienyl radical (from Toluene)317 nmAqueous Solution mdpi.com
Aminocyclohexadienyl radical (from Aniline)~355 nmAqueous Solution nih.gov

Time-Resolved Studies of Formation and Decay Kinetics

Time-resolved transient absorption spectroscopy allows for the direct measurement of the rates of formation and decay of cyclohexadienyl radicals. These kinetic studies provide crucial information about the reactivity of these species.

The formation of the hydroxycyclohexadienyl radical from the reaction of hydroxyl radicals with benzene is a very fast process, with a rate constant determined to be (4.3 ± 0.9) × 10⁹ M⁻¹s⁻¹ at 23°C. rsc.org In the presence of oxygen, the hydroxycyclohexadienyl radical can react to form a peroxy radical, with a rate constant of (5.0 ± 0.6) × 10⁸ M⁻¹s⁻¹. rsc.org

The self-reaction of cyclohexadienyl radicals has also been investigated, with a determined rate constant of k(C₆H₇• + C₆H₇•) = (3.1 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. escholarship.org The decay of these radicals can occur through various pathways, including disproportionation and dimerization. Below 100°C, the mutual interaction of two cyclohexadienyl radicals is the primary consumption process, leading to the formation of benzene, cyclohexadienes, and C₁₂H₁₄ isomers. rsc.org

The table below presents a selection of kinetic data for reactions involving cyclohexadienyl radicals.

ReactionRate Constant (k)TemperatureReference
OH + C₆H₆ → (OH)C₆H₆•(4.3 ± 0.9) × 10⁹ M⁻¹s⁻¹23°C rsc.org
(OH)C₆H₆• + O₂ → (OH)C₆H₆O₂•(5.0 ± 0.6) × 10⁸ M⁻¹s⁻¹23°C rsc.org
C₆H₇• + C₆H₇• → Products(3.1 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 K escholarship.org
c-C₆H₆-OH + O₂ → RO₂(1.31 ± 0.12) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹Not Specified aip.org

Infrared (IR) Spectroscopy (Matrix-Isolation Studies)

Matrix-isolation infrared spectroscopy is a technique used to study reactive species by trapping them in an inert, solid matrix at very low temperatures. This method prevents the radicals from reacting with each other, allowing for their detailed spectroscopic characterization.

The infrared spectrum of the cyclohexadienyl radical (c-C₆H₇) has been investigated by co-depositing benzene and a source of hydrogen atoms in a solid parahydrogen matrix. Upon electron bombardment during deposition, the cyclohexadienyl radical is formed. The observed vibrational wavenumbers in the infrared spectrum show good agreement with theoretical predictions. The use of parahydrogen as a matrix material offers advantages such as narrow spectral lines and accurate relative IR intensities. rsc.org

The table below lists some of the experimentally observed and theoretically calculated vibrational frequencies for the cyclohexadienyl radical.

ModeSymmetryExperimental Wavenumber (cm⁻¹) in p-H₂Theoretical Wavenumber (cm⁻¹)Reference
ν₂₁b₁-- rsc.org

Note: Specific experimental and theoretical wavenumber values from the reference require a more detailed extraction from the source material. The table structure is provided for when such data is available.

Resonance-Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective spectroscopic technique that combines laser-based resonance excitation with mass spectrometry. In a typical (m+n) REMPI scheme, a molecule absorbs 'm' photons to reach an excited electronic state, and then absorbs an additional 'n' photons to be ionized. By tuning the laser wavelength, a spectrum of the intermediate resonant state can be obtained. When coupled with a time-of-flight (TOF) mass spectrometer, REMPI allows for mass-selective spectroscopy.

The ionization energies of these radicals can also be determined by scanning the wavelength of the ionization laser while keeping the resonance laser fixed on a specific transition. nih.gov Theoretical calculations are often used in conjunction with experimental REMPI data to aid in the assignment of the observed spectral features. nih.gov

Experimental Methodologies (Laser-Flash Photolysis, Pulse Radiolysis)

The generation and study of cyclohexadienyl radicals heavily rely on two key experimental techniques: laser-flash photolysis and pulse radiolysis.

Laser-Flash Photolysis: This technique uses a short, intense pulse of laser light to photolytically generate transient species. For example, the cyclohexadienyl radical can be produced by the flash photolysis of a suitable precursor. escholarship.org The subsequent evolution of the transient species is then monitored using a time-resolved detection method, such as transient absorption spectroscopy. An excimer laser, providing nanosecond pulses in the UV range, is a common choice for the photolysis source. The probe beam can be generated by a pulsed Xenon flash lamp.

Pulse Radiolysis: In this method, a pulse of high-energy electrons (typically in the MeV range) is used to irradiate a sample, leading to the formation of radicals and other transient species. Pulse radiolysis of aqueous solutions of benzene has been extensively used to generate and study the hydroxycyclohexadienyl radical. mdpi.comrsc.org The primary reactive species formed from the radiolysis of water (e.g., hydroxyl radicals) react with benzene to produce the radical of interest. rsc.org The transient species are then characterized using fast detection techniques like synchronized flash-absorption spectroscopy. rsc.org

Both techniques are powerful tools for studying fast chemical reactions and have been instrumental in providing the kinetic and spectroscopic data discussed in this article.

Environmental, Biological, and Synthetic Relevance of Cyclohexadienyl Radicals

Role in Atmospheric Chemistry and Environmental Fate of Aromatic Hydrocarbons

In the troposphere, the chemistry of aromatic hydrocarbons like benzene (B151609) is largely initiated by reactions with hydroxyl (OH) radicals, which are the primary atmospheric "detergent". caltech.eduradical-air.eu The addition of an OH radical to an aromatic ring leads to the formation of a hydroxycyclohexadienyl radical, a substituted analogue of the 1,3-cyclohexadienyl radical. This radical adduct is a central intermediate in the atmospheric oxidation of aromatic compounds.

The 1,3-cyclohexadienyl radical is intrinsically linked to the formation and decomposition of benzene and related cyclic compounds. Through thermal dissociation, the cyclohexadienyl radical can readily eliminate a hydrogen atom to form the highly stable aromatic compound, benzene. rsc.org This unimolecular decomposition is a significant pathway in environments where these radicals are formed, such as in combustion or pyrolysis.

Furthermore, the self-reaction or mutual interaction of two 1,3-cyclohexadienyl radicals can lead to a variety of products through disproportionation and combination reactions. rsc.org Below 100°C, these reactions have been observed to yield benzene along with 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene (B1204751). rsc.org At higher temperatures (above 130°C), cyclohexene (B86901) has also been identified as a product. rsc.org These reactions highlight the radical's role as a direct precursor to both aromatic and unsaturated cyclic hydrocarbons.

ReactantsConditionsMajor ProductsSignificance
cyclo-C₆H₇•Thermal DissociationBenzene (C₆H₆), Hydrogen radical (H•)Direct pathway to aromatization. rsc.org
2 x cyclo-C₆H₇•Mutual Interaction (<100°C)Benzene, 1,3-Cyclohexadiene, 1,4-Cyclohexadiene, Dimer (C₁₂H₁₄)Radical consumption pathway yielding stable cyclic molecules. rsc.org
2 x cyclo-C₆H₇•Mutual Interaction (>130°C)Benzene, CyclohexeneTemperature-dependent product formation. rsc.org

Significance in Combustion Processes

During the combustion of cyclic hydrocarbons like cyclohexane (B81311), the 1,3-cyclohexadienyl radical emerges as a key intermediate in the pathway to benzene formation. unl.edu The process involves sequential dehydrogenation of the initial fuel molecule. The formation of benzene is a critical step in combustion chemistry because it serves as the first aromatic ring, acting as a building block for larger, more complex molecules. unl.edu

The stability of the cyclohexadienyl radical allows it to persist in the high-temperature flame environment long enough to undergo further reactions. Its formation provides an alternative route to benzene, distinct from pathways involving the recombination of smaller aliphatic radicals, and its prevalence can be influenced by the structure of the initial fuel. unl.edu

The formation of benzene via cyclohexadienyl radicals is a gateway to the growth of Polycyclic Aromatic Hydrocarbons (PAHs). acs.org PAHs are compounds with multiple fused aromatic rings, and they are significant pollutants and known carcinogens. nih.govencyclopedia.pub In combustion environments, once the initial benzene ring is formed, subsequent reactions lead to the growth of the PAH structure.

Mechanisms such as the Hydrogen-Abstraction-C₂H₂-Addition (HACA) are primary routes for PAH growth, where a hydrogen atom is abstracted from an aromatic ring, followed by the addition of an acetylene (B1199291) molecule. acs.orgnih.gov Phenyl radicals, formed from benzene, can react with unsaturated species like 1,3-butadiene (B125203) to form larger bicyclic structures, representing a crucial step in PAH formation. uhmreactiondynamics.orgresearchgate.net The resonance-stabilized nature of radical intermediates, including cyclohexadienyl-type structures formed during the addition process, facilitates these growth mechanisms. encyclopedia.pub These large PAHs can then agglomerate to form soot, a major component of particulate matter. acs.org

Enzymatic Transformations in Biological Systems

In biological systems, the cyclohexadienyl motif is a key intermediate in the transformation of aromatic compounds, managed by highly specialized enzymes. nih.gov These enzymatic reactions proceed with remarkable specificity and efficiency, often involving transient radical species or intermediates that are structurally analogous to the 1,3-cyclohexadienyl radical. nih.govresearchgate.net

Cyclohexadienyl dehydratases are a class of enzymes that catalyze the formation of an aromatic ring by eliminating a molecule of water from a substituted cyclohexadiene. nih.gov A prominent example is prephenate dehydratase, which is involved in the biosynthesis of the aromatic amino acid phenylalanine. nih.gov This enzyme converts prephenate, which contains a cyclohexadienyl ring, into phenylpyruvate. The reaction involves the dehydration and decarboxylation of the substrate, leading to the formation of the aromatic phenyl ring. Research into the evolution of these enzymes suggests they emerged from non-catalytic binding proteins, developing the ability to stabilize the transition state for the dehydration of the cyclohexadienyl intermediate. nih.gov

Enzyme ClassSubstrate TypeTransformationBiological Pathway
Cyclohexadienyl Dehydratases (e.g., Prephenate Dehydratase)Substituted Cyclohexadienes (e.g., Prephenate)Dehydration and aromatization to form a phenyl ring. nih.govAromatic amino acid biosynthesis (e.g., Phenylalanine). nih.gov
Benzoyl-CoA ReductaseBenzoyl-CoADearomatization to a cyclohexadienyl intermediate (1,5-dienoyl-CoA). unesp.brAnaerobic degradation of aromatic compounds. researchgate.net

Microorganisms have evolved sophisticated pathways to degrade stable aromatic compounds, which are often environmental pollutants. In anaerobic conditions, the degradation process begins with the destabilization and dearomatization of the benzene ring. researchgate.net For example, in the degradation of benzoate, the compound is first activated to benzoyl-CoA. An enzyme known as benzoyl-CoA reductase then catalyzes the reduction of the aromatic ring to form a cyclohexadiene-carbonyl-CoA intermediate. unesp.br This enzymatic step is crucial as it breaks the aromaticity, making the ring susceptible to subsequent hydrolytic cleavage and metabolism. This process is a cornerstone of the biogeochemical cycling of carbon, enabling bacteria to utilize resilient aromatic compounds as a source of energy and carbon. researchgate.netresearchgate.net

Application in Polymer Science and Material Degradation

The stability and reactivity of radical species are fundamental to the degradation pathways of polymeric materials. The involvement of radicals often initiates a chain reaction that leads to the cleavage of polymer backbones, altering the material's mechanical and chemical properties. While many polymers are susceptible to radical-mediated degradation, the specific intermediates and mechanisms can vary significantly based on the polymer's structure and the environmental conditions.

Proton Exchange Membrane Fuel Cells (PEMFCs) are critical for clean energy applications, but their long-term durability is often limited by the degradation of the polymer electrolyte membrane. mdpi.com The degradation of these membranes, typically made of perfluorosulfonic acid (PFSA) polymers like Nafion, is primarily a chemical process driven by radical attacks. mdpi.commdpi.com

During fuel cell operation, reactive oxygen species (ROS) are generated, including hydroxyl (•OH), hydrogen (•H), and hydroperoxyl (HOO•) radicals. mdpi.com Recent studies also postulate the existence of the hydronium radical (H₃O•). mdpi.comacs.orgnih.gov These highly reactive species attack the PFSA polymer structure, leading to chain scission and a decline in fuel cell performance. mdpi.com The primary targets for radical attack on the PFSA structure are the sulfonic acid side chains and weak points in the polymer backbone. mdpi.com

While the cyclohexadienyl radical is not a direct participant in the degradation of non-aromatic PFSA membranes, its formation is relevant in the context of alternative, aromatic-based polymer membranes. Studies using sulfonated aromatic compounds as models to simulate the degradation of aromatic polymers have shown that hydroxyl radical attack can lead to the formation of hydroxy-cyclohexadienyl radicals. researchgate.net This indicates that for fuel cell membranes incorporating aromatic moieties, the formation of cyclohexadienyl radical intermediates could be a key step in their degradation pathway. researchgate.net

Strategies for C-H Functionalization and Organic Synthesis

The cyclohexadienyl radical is a cornerstone intermediate in numerous modern synthetic strategies that aim to functionalize or transform aromatic rings. Its formation allows chemists to temporarily break the aromaticity of a benzene ring, enabling reactions that would otherwise be impossible.

Homolytic Aromatic Substitution (HAS) is a fundamental reaction class where a free radical attacks an aromatic ring to replace one of its substituents, typically a hydrogen atom. The process proceeds through a characteristic two-step mechanism involving a cyclohexadienyl radical intermediate, also known as a sigma complex.

Addition Step: An incoming radical (R•) adds to the aromatic ring, breaking the π-system and forming a resonance-stabilized cyclohexadienyl radical.

Rearomatization Step: The cyclohexadienyl intermediate eliminates a leaving group, most commonly a hydrogen atom, to restore the aromatic system and yield the substituted product.

This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly on an aromatic ring. A notable variant is Base-promoted Homolytic Aromatic Substitution (BHAS), where a base is used to facilitate the deprotonation and rearomatization of the cyclohexadienyl radical anion intermediate, often leading to more efficient reactions. [6 from initial search]

A sophisticated strategy in modern organic synthesis involves using functionalized cyclohexadienes as precursors to generate specific, "designer" radicals in a clean and controlled manner. [2 from initial search] This approach leverages the thermodynamic driving force of aromatization.

The process begins with a 1-functionalized cyclohexa-2,5-diene. An initiator radical abstracts a hydrogen atom from the precursor, generating a substituted cyclohexadienyl radical. [2 from initial search] This intermediate then undergoes a rapid β-scission, releasing the functional group as a "designer radical" and forming a stable aromatic byproduct. [2 from initial search] This method provides an elegant alternative to traditional radical generation techniques, which often rely on toxic reagents like organotin hydrides. [2 from initial search]

Table 2: Generation of Designer Radicals from Cyclohexadiene Precursors

Cyclohexadiene Precursor Functional Group (at C1) Designer Radical Generated Application
Cyclohexa-2,5-diene-1-carboxylates -COOR Alkoxycarbonyl Radical (ROCO•) Further decarboxylation to alkyl radicals (R•). [2 from initial search]
Cyclohexadienyl-amides -CONR₂ Carbamoyl Radical (•CONR₂) Synthesis of α- and β-lactams. [2 from initial search]

Dearomatization is a powerful transformation that converts flat, aromatic compounds into three-dimensional structures, which are highly valuable in medicinal chemistry and materials science. Several innovative dearomatization strategies hinge on the formation of cyclohexadienyl radical intermediates.

One cutting-edge approach combines radical chemistry with palladium catalysis. [1 from initial search, 3 from initial search] In this method, a cyclohexadienyl radical combines with a Palladium(I) species to generate a versatile cyclohexadienyl Pd(II) intermediate. [1 from initial search, 3 from initial search] This species enables complex dearomative transformations, such as carboamination, to proceed at room temperature on previously non-activated phenyl rings. [1 from initial search]

Another strategy employs organic photoredox catalysis. [5 from initial search] Visible light excites a photocatalyst, which then oxidizes an electron-rich arene to an arene radical cation. A nucleophile attacks this radical cation, forming a cyclohexadienyl radical intermediate. [5 from initial search] This radical can then engage in radical-radical coupling with another species, allowing for the distal C-H functionalization of the original aromatic ring. [5 from initial search] These methods showcase the synthetic utility of harnessing the cyclohexadienyl radical to temporarily disrupt aromaticity and forge complex molecular architectures.

Future Research Directions and Unresolved Questions

The study of the 1,3-cyclohexadienyl radical, a key transient intermediate in various chemical processes, continues to present intriguing challenges and opportunities. From fundamental reaction kinetics to applications in advanced materials, several areas are ripe for further investigation. Future research is poised to resolve existing discrepancies, refine theoretical models, enhance detection methods, and unlock new synthetic capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-cyclohexadienyl-benzene, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves Diels-Alder reactions or photochemical cyclization. For optimization, monitor reaction thermodynamics (e.g., enthalpy changes) using calorimetry and adjust catalysts (e.g., Lewis acids) to stabilize transition states. Refer to NIST thermochemistry data for enthalpy values of analogous benzene derivatives to predict feasibility .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-cyclohexadienyl-benzene’s structure?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic proton environments and substituent effects.
  • IR Spectroscopy : Detect conjugation patterns via C=C stretching frequencies (~1600 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight and fragmentation pathways. Cross-reference with NIST spectral libraries for validation .

Q. How does the stability of 1,3-cyclohexadienyl-benzene vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (0–40°C) and light exposure. Use HPLC to quantify degradation products (e.g., oxidation byproducts). NIST data on analogous compounds suggest storing at 0–6°C in inert atmospheres to minimize radical-mediated decomposition .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure of 1,3-cyclohexadienyl-benzene?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict electron density distributions, HOMO-LUMO gaps, and aromaticity indices. Compare results with experimental UV-Vis spectra to validate computational models. NIST reaction thermochemistry data can refine Gibbs free energy calculations .

Q. How can contradictions in reported thermodynamic stability data for 1,3-cyclohexadienyl-benzene derivatives be resolved?

  • Methodological Answer : Perform meta-analysis of published datasets, focusing on experimental conditions (e.g., solvent polarity, temperature). Replicate key studies using standardized protocols (e.g., ASTM guidelines) and validate via differential scanning calorimetry (DSC). Cross-check with NIST’s gas-phase thermochemistry data to isolate solvent effects .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in 1,3-cyclohexadienyl-benzene?

  • Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to track reaction pathways. Computational modeling (e.g., transition state theory) can identify charge localization in the dienyl system. Compare with IARC-reported mechanisms for benzene derivatives to infer carcinogenic potential during reactivity studies .

Q. What experimental models are appropriate for assessing the toxicity of 1,3-cyclohexadienyl-benzene?

  • Methodological Answer :

  • In vitro : Use Ames tests for mutagenicity and comet assays for DNA damage.
  • In vivo : Rodent models to evaluate hematotoxicity (e.g., complete blood counts).
  • Computational : QSAR models trained on IARC’s benzene carcinogenicity data to predict toxicity profiles .

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